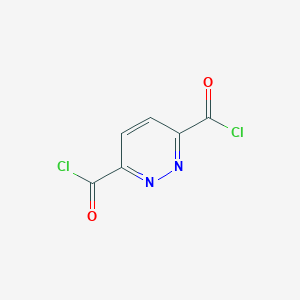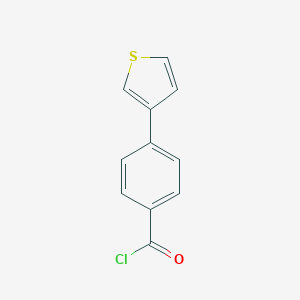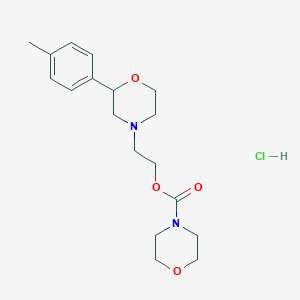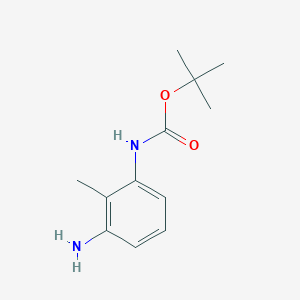
3,6-Pyridazinedicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Pyridazinedicarbonyl dichloride, also known as PDC, is a heterocyclic compound that has been widely used in scientific research. This compound has unique properties that make it useful in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用機序
The mechanism of action of 3,6-Pyridazinedicarbonyl dichloride is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to induce apoptosis in cancer cells, which can lead to the death of these cells.
実験室実験の利点と制限
One of the main advantages of 3,6-Pyridazinedicarbonyl dichloride is its versatility. This compound can be used as a starting material for the synthesis of various compounds and materials. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its toxicity. This compound is a highly toxic compound and should be handled with care in the laboratory.
将来の方向性
There are several future directions for research involving 3,6-Pyridazinedicarbonyl dichloride. One direction is the synthesis of novel anticancer agents using this compound as a starting material. Another direction is the development of new materials using this compound as a building block. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a versatile compound that has been widely used in scientific research. This compound has unique properties that make it useful in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has been found to have anticancer properties and has been used as a starting material for the synthesis of various anticancer agents. This compound has also been found to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. While this compound has several advantages, it is also highly toxic and should be handled with care in the laboratory. There are several future directions for research involving this compound, including the synthesis of novel anticancer agents and the development of new materials.
合成法
3,6-Pyridazinedicarbonyl dichloride can be synthesized through a multistep process starting from 2,4,6-trichloropyridine. The first step involves the reaction of 2,4,6-trichloropyridine with sodium azide to form 2,4,6-triazido-3-chloropyridine. The second step involves the reduction of the triazide compound with zinc powder to form 3-chloro-2,4,6-triaminopyridine. The final step involves the reaction of 3-chloro-2,4,6-triaminopyridine with phosgene to form this compound.
科学的研究の応用
3,6-Pyridazinedicarbonyl dichloride has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to have anticancer properties and has been used as a starting material for the synthesis of various anticancer agents. This compound has also been used in the synthesis of novel materials, including polymers and metal-organic frameworks. This compound has been found to be a useful building block for the synthesis of these materials due to its unique properties.
特性
CAS番号 |
187826-59-1 |
|---|---|
分子式 |
C6H2Cl2N2O2 |
分子量 |
205 g/mol |
IUPAC名 |
pyridazine-3,6-dicarbonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O2/c7-5(11)3-1-2-4(6(8)12)10-9-3/h1-2H |
InChIキー |
PCKDTEHJBWRTFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=NN=C1C(=O)Cl)C(=O)Cl |
正規SMILES |
C1=CC(=NN=C1C(=O)Cl)C(=O)Cl |
同義語 |
3,6-Pyridazinedicarbonyl dichloride (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)






![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)
![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)
![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)



